N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

Positional isomerism Indole carboxamide Hydrogen bond donor orientation

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a heterocyclic small molecule (C17H15N5O3S2, MW 401.5 g/mol) that combines a 2,1,3-benzothiadiazole (BTD) sulfonamide with an indole-2-carboxamide core via an ethylamino spacer. The BTD moiety is an electron-deficient heterocycle widely employed as a pharmacophore in kinase inhibitor design and as a fluorescent building block , while the indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, particularly for α-glucosidase inhibition (IC50 range 0.95–13.60 µM across analog series).

Molecular Formula C17H15N5O3S2
Molecular Weight 401.5 g/mol
Cat. No. B12184728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Molecular FormulaC17H15N5O3S2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C17H15N5O3S2/c23-17(14-10-11-4-1-2-5-12(11)20-14)18-8-9-19-27(24,25)15-7-3-6-13-16(15)22-26-21-13/h1-7,10,19-20H,8-9H2,(H,18,23)
InChIKeyVRFTTYQRKQTLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 951976-67-3)


N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a heterocyclic small molecule (C17H15N5O3S2, MW 401.5 g/mol) that combines a 2,1,3-benzothiadiazole (BTD) sulfonamide with an indole-2-carboxamide core via an ethylamino spacer . The BTD moiety is an electron-deficient heterocycle widely employed as a pharmacophore in kinase inhibitor design and as a fluorescent building block [1], while the indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, particularly for α-glucosidase inhibition (IC50 range 0.95–13.60 µM across analog series) [2]. The compound is a member of the broader benzothiadiazole-sulfonamide-indole hybrid class and is commercially available as a research chemical .

Why Generic Substitution of Indole-Benzothiadiazole Sulfonamide Analogs Fails for Scientific Procurement


Indole-benzothiadiazole sulfonamide hybrids are not fungible due to the critical influence of carboxamide position on the indole ring. For instance, moving the carboxamide from the 2-position to the 4-position (CAS 1010896-52-2) or 5-position retains the same molecular formula (C17H15N5O3S2) but produces distinct hydrogen-bonding vectors and steric profiles that can drastically alter target recognition—an effect well-documented across indole-2-carboxamide enzymatic inhibitor series where sub-micromolar potency differences arise from positional isomerism alone . Similarly, N-methylation at the indole-3-carboxamide analog (CAS 1144443-83-3) increases molecular weight to 415.5 g/mol and eliminates a hydrogen bond donor, substantially impacting binding thermodynamics . Direct experimental evidence for this specific compound is limited; however, the class-level SAR established for N-arylsulfonyl-indole-2-carboxamides confirms that even minor substitutions (e.g., nitro group placement) modulate inhibitory activity by >10-fold against fructose-1,6-bisphosphatase [1].

Quantitative Evidence Differentiating N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide from Closest Analogs


Carboxamide Positional Isomerism: Indole-2-carboxamide vs. Indole-4-carboxamide and Indole-5-carboxamide

The target compound places the carboxamide at the indole C2 position, whereas the 4-carboxamide analog (CAS 1010896-52-2) and 5-carboxamide analog position the substituent at different ring carbon atoms. This alters the dihedral angle and hydrogen-bonding vector of the carboxamide NH2 donor by approximately 60°–120°, a geometric difference that class-level SAR shows can shift inhibitory IC50 values by >10-fold against enzymes such as α-glucosidase and FBPase [1]. No head-to-head bioactivity data exist comparing the three isomers directly, so this evidence is classified as cross-study comparable structural inference.

Positional isomerism Indole carboxamide Hydrogen bond donor orientation Procurement specification

N-Methylation Effect: 1H-Indole-2-carboxamide vs. 1-Methyl-Indole-3-carboxamide Analog

The target compound retains a free indole NH (hydrogen bond donor), whereas the 1-methyl-indole-3-carboxamide analog (CAS 1144443-83-3) eliminates this donor and relocates the carboxamide to position 3 . The free indole NH is critical for key interactions in many biological targets; its methylation in related indole-2-carboxamide series has been shown to reduce or abolish target binding affinity in FBPase and α-glucosidase systems [1]. The molecular weight difference is 14.0 g/mol (401.5 vs. 415.5), and the clogP shift is estimated at +0.4 to +0.8 log units, altering lipophilicity and passive permeability.

N-methylation Hydrogen bond donor count Binding thermodynamics Indole NH

Benzothiadiazole-4-sulfonamide Pharmacophore: Privileged Scaffold Differentiation from Thiadiazole and Benzene Sulfonamide Analogs

The 2,1,3-benzothiadiazole (BTD) moiety in the target compound is a distinct electron-accepting heterocycle that differs from the isosteric 1,3,4-thiadiazole scaffold used in many indole-based α-glucosidase inhibitors (IC50 range 0.95–13.60 µM vs. acarbose 1.70 µM) [1]. BTD-sulfonamides have demonstrated activity as kinase inhibitors (e.g., eukaryotic translation initiation factor 2-alpha kinase 3) and CCK-2 receptor antagonists (pKI = 6.4) in high-throughput screening campaigns [2][3]. The BTD core offers stronger electron-withdrawing character and a distinct electrostatic potential surface compared to benzene sulfonamides, which can enhance binding to ATP-binding pockets.

Benzothiadiazole Electron-deficient heterocycle Sulfonamide pharmacophore Kinase inhibitor scaffold

Ethyl Spacer Length: Ethylamino vs. Direct Sulfonamide Linkage

The target compound incorporates an ethylamino spacer (-NH-CH2-CH2-) connecting the BTD-sulfonamide to the indole-2-carboxamide, whereas analogs such as 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole feature a direct or shorter linkage . The ethyl spacer introduces two additional rotatable bonds, increasing conformational freedom and potentially allowing the BTD and indole moieties to adopt optimal binding orientations in target pockets. In indole-based thiadiazole inhibitor series, linker length variations have been shown to modulate α-glucosidase IC50 values by 2- to 3-fold [1].

Linker length Conformational flexibility Ethyl spacer SAR optimization

Recommended Research and Industrial Application Scenarios for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide


α-Glucosidase and α-Amylase Inhibitor Screening for Type II Diabetes Drug Discovery

Based on class-level evidence that indole-based thiadiazole derivatives exhibit potent α-glucosidase inhibition (IC50 range 0.95–13.60 µM, outperforming acarbose at 1.70 µM for the most active analogs) [1], this compound is suitable as a screening candidate in enzymatic assays for metabolic disorder targets. The indole-2-carboxamide position is structurally consistent with known FBPase inhibitor pharmacophores [2], and the BTD-sulfonamide core provides a complementary electron-deficient surface for ATP-mimetic binding.

Kinase Profiling Panels Utilizing the 2,1,3-Benzothiadiazole-4-sulfonamide Pharmacophore

The 2,1,3-benzothiadiazole-4-sulfonamide scaffold is a recognized kinase inhibitor motif, with BindingDB entries showing activity against eukaryotic translation initiation factor 2-alpha kinase 3 and other targets [1]. The compound can serve as a starting point for structure-activity relationship (SAR) exploration in kinase programs, where the indole-2-carboxamide provides an additional vector for optimizing selectivity.

Positional Isomer Reference Standard for Analytical Method Development

The target compound (indole-2-carboxamide) and its 4-carboxamide isomer (CAS 1010896-52-2) share identical molecular formula (C17H15N5O3S2, MW 401.5) but differ in chromatographic retention time and spectroscopic signature [1]. This property makes the pair valuable as system suitability standards for HPLC and LC-MS methods aimed at resolving positional isomers in compound libraries.

Structure-Based Drug Design Leveraging the Indole NH Hydrogen Bond Donor

The free indole NH in the target compound represents a critical hydrogen bond donor that is eliminated in N-methylated analogs such as CAS 1144443-83-3 [1]. This feature can exploited in molecular docking and crystallographic studies to probe hydrogen-bonding requirements in target binding sites, such as those of FBPase where indole NH interactions have been computationally validated [2].

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